molecular formula C12H19NO5 B2808819 rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylicacid CAS No. 1446519-33-0

rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylicacid

Cat. No.: B2808819
CAS No.: 1446519-33-0
M. Wt: 257.286
InChI Key: ARWLIMOJIMFGRX-XGEHTFHBSA-N
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Description

rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylicacid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl group and a hydroxy group. It is often used as an intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylicacid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, the hydroxy group can form hydrogen bonds with active site residues, while the Boc group can provide steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

rac-(1R,3R,4S,6R)-2-[(tert-butoxy)carbonyl]-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylicacid can be compared with other similar compounds, such as:

    (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxycyclohexanecarboxylic acid ethyl ester: Similar in structure but with an ethyl ester group instead of a carboxylic acid group.

    (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxycyclohexane-1-carboxylate: Similar bicyclic structure but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1S,3S,4R,6S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-7-4-6(5-8(7)14)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8+,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWLIMOJIMFGRX-XGEHTFHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)O)C[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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